molecular formula C26H32N2O6 B7887398 Boc-D-Lys(Fmoc)-OH

Boc-D-Lys(Fmoc)-OH

Cat. No.: B7887398
M. Wt: 468.5 g/mol
InChI Key: JYEVQYFWINBXJU-UHFFFAOYSA-N
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Description

Boc-D-Lys(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the tert-butyloxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Lys(Fmoc)-OH is synthesized through a series of chemical reactions involving lysine. The synthesis typically begins with the protection of the amino group of lysine using the Boc group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base. The Fmoc group is then introduced by reacting the Boc-protected lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Fmoc protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid. The Fmoc group is removed using a base, such as piperidine.

    Coupling: Peptide bond formation is facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Major Products Formed

The primary products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.

Scientific Research Applications

Boc-D-Lys(Fmoc)-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-D-Lys(Fmoc)-OH is primarily related to its role in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups of lysine, respectively, allowing for selective reactions at other functional groups. This selective protection is crucial for the stepwise assembly of peptides, ensuring that the desired sequence is achieved without unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-Lys(Fmoc)-OH: Similar to Boc-D-Lys(Fmoc)-OH but with the L-lysine isomer.

    Fmoc-Lys(Boc)-OH: The positions of the Boc and Fmoc groups are reversed.

    Boc-D-Lys(Boc)-OH: Both protecting groups are Boc.

Uniqueness

This compound is unique due to the specific arrangement of the Boc and Fmoc protecting groups on the D-lysine isomer. This arrangement provides distinct reactivity and selectivity in peptide synthesis, making it a valuable tool for researchers and chemists .

Properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEVQYFWINBXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84624-27-1
Record name NSC342209
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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